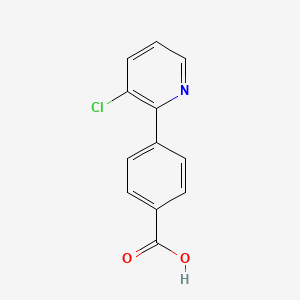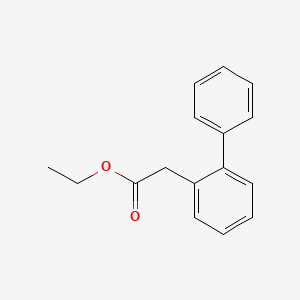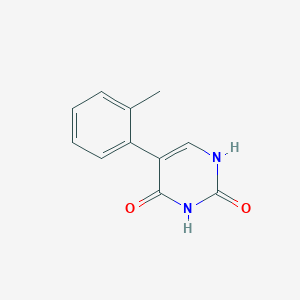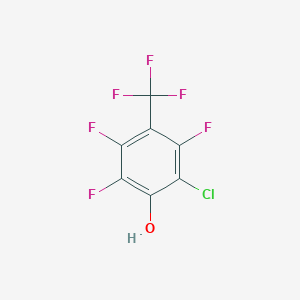
2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)phenol is a compound that has been studied extensively in recent years due to its potential applications in various scientific fields. It has been used for its ability to act as a catalyst in organic reactions, as a reagent in chemical syntheses, and as a ligand in coordination chemistry. In addition, it has been studied for its potential to act as a photosensitizer in photochemical reactions and for its potential to act as a receptor in drug delivery systems.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)phenol has been studied for its potential applications in various scientific fields. It has been used as a catalyst in organic reactions, as a reagent in chemical syntheses, and as a ligand in coordination chemistry. In addition, it has been studied for its potential to act as a photosensitizer in photochemical reactions and for its potential to act as a receptor in drug delivery systems.
Wirkmechanismus
The mechanism of action of 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)phenol is not yet fully understood. However, it is believed to act as a catalyst in organic reactions by binding to the substrate and facilitating the reaction. In addition, it is believed to act as a ligand in coordination chemistry by binding to metal ions and forming complexes. Furthermore, it is believed to act as a photosensitizer in photochemical reactions by absorbing light and initiating the reaction. Finally, it is believed to act as a receptor in drug delivery systems by binding to the drug and facilitating its uptake into the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)phenol have not been studied extensively. However, it is believed to have a range of effects on the body. It is believed to act as an antioxidant, reducing the production of reactive oxygen species and protecting cells from damage. In addition, it is believed to have anti-inflammatory and anti-microbial properties. Finally, it is believed to have an effect on the metabolism of fats and carbohydrates, potentially helping to reduce the risk of obesity and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)phenol in lab experiments is its ability to act as a catalyst in organic reactions, as a reagent in chemical syntheses, and as a ligand in coordination chemistry. In addition, it has a low toxicity and is easy to obtain. The main limitation of using 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)phenol in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are a number of potential future directions for the study of 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)phenol. One potential direction is to further investigate its potential applications in drug delivery systems. Another potential direction is to further investigate its potential biochemical and physiological effects on the body. Finally, another potential direction is to further investigate its potential to act as a catalyst in organic reactions, as a reagent in chemical syntheses, and as a ligand in coordination chemistry.
Synthesemethoden
2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)phenol can be synthesized from 3-chloro-4-fluorophenol and trifluoroacetic anhydride. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out at a temperature of 80-90°C for 2-4 hours. The product is then purified by column chromatography and crystallized from ethanol.
Eigenschaften
IUPAC Name |
2-chloro-3,5,6-trifluoro-4-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF6O/c8-2-3(9)1(7(12,13)14)4(10)5(11)6(2)15/h15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUBQBXFCKOGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)O)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3,3'-Bipyridin]-5-ylboronic acid](/img/structure/B6327729.png)
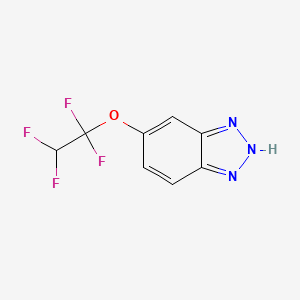


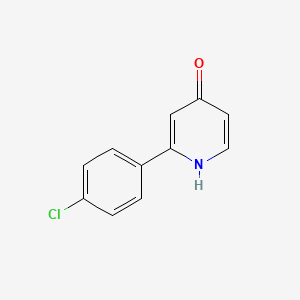

![2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6327767.png)
